N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide

Description

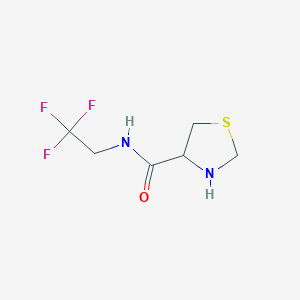

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide is a heterocyclic carboxamide derivative featuring a thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen) and a 2,2,2-trifluoroethyl substituent. Its molecular formula is C₆H₉F₃N₂OS, with a molecular weight of 214.21 g/mol . The compound is commercially available as a hydrochloride salt (e.g., sc-354396, Santa Cruz Biotechnology) for research purposes . The trifluoroethyl group introduces fluorine atoms, which are known to enhance metabolic stability, bioavailability, and binding interactions in drug candidates .

Properties

Molecular Formula |

C6H9F3N2OS |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C6H9F3N2OS/c7-6(8,9)2-10-5(12)4-1-13-3-11-4/h4,11H,1-3H2,(H,10,12) |

InChI Key |

OUGDJCNBOXOKPX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCS1)C(=O)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 1,3-thiazolidine-4-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

While comprehensive data tables and case studies specifically for the applications of "N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide" are not available in the provided search results, the information below details the applications of related compounds and derivatives, as well as insights into their synthesis and potential uses.

Thiazolidine and Thiazolidinone Derivatives: Synthesis and Applications

Thiazolidine and thiazolidinone derivatives are heterocyclic compounds with a wide range of biological activities, making them of interest in medicinal chemistry . These compounds have demonstrated anticancer, anti-HIV, anti-inflammatory, antitubercular, antidiabetic, antimicrobial, and antioxidant properties .

1,3-Thiazolidine-4-one Derivatives

The 1,3-thiazolidine-4-one scaffold, in particular, has garnered significant attention due to its diverse biological functions and its role as a potent moiety in drug discovery .

Glioblastoma Treatment

Certain thiazolidin-4-one derivatives have shown efficacy against glioblastoma cells . Derivatives 5b , 5c , and 5e exhibited the best efficacy against glioblastoma cells .

Alzheimer's Disease

Thiadiazine derivatives are reported as inhibitors of BACE1 activity, with potential use as therapeutic agents for Alzheimer's disease (AD) . Some compounds have shown good inhibitory activity with IC50 values in the 0.000292-0.134165 μM range .

Tyrosinase Inhibition

Thiazolidine derivatives substituted at positions 2 and 4 have been designed and synthesized for their potential tyrosinase inhibition . Modifications at position 2 of the thiazolidine nucleus can lead to inhibitory activity against the tyrosinase enzyme .

Antimicrobial applications

Thiazolidinone derivatives have demonstrated antimicrobial properties .

Synthesis of Thiazolidine Derivatives

Synthesis of 2-(substituted phenyl) thiazolidine-4-carboxylic acids:

- l-cysteine hydrochloride monohydrate is reacted with substituted benzaldehyde in the presence of sodium bicarbonate .

- The reaction is processed at room temperature .

- White-colored precipitates are obtained, washed with water and ethanol, and then dried in a vacuum desiccator to obtain the pure product .

- The reaction time ranges from 3 h to 12 h .

- The yield of the substituted thiazolidine nuclei varies from 40 to 90% .

Synthesis of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide: - The product of esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is utilized to synthesize 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .

- By condensing the relevant aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide in an ethanol medium, the hydrazones are synthesized .

- The hydrazones and thioglycolic acid when refluxed with 1,4-dioxane yielded N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide .

Electrochemical Tandem Radical Trifluoromethylation

An electrochemical tandem radical trifluoromethylation of allylamines/formal (3+2)-cycloaddition with nitrile and carbonyl compounds can incorporate a trifluoromethyl (CF3) group to produce heterocycles . This method can be used for the preparation of 4-(2,2,2-trifluoroethyl)-2-imidazolines and 4-(2,2,2-trifluoroethyl)-1,3-oxazolidines .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Biological Activity

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse pharmacological properties. The incorporation of a trifluoroethyl group is significant as it can enhance lipophilicity and biological activity.

Research indicates that thiazolidine derivatives, including this compound, may exert their anticancer effects through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells .

- Induction of Apoptosis : The compound's derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through pathways involving caspases and other apoptotic markers .

Anticancer Efficacy

Studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using the MTT assay on human glioblastoma cells (LN229). Results indicated a dose-dependent reduction in cell viability .

- IC50 Values : In comparative studies, similar thiazolidine derivatives have shown IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, highlighting their potency .

| Cell Line | IC50 (μM) |

|---|---|

| Leukemia (CCRF-CEM) | 0.124 |

| Non-Small Cell Lung | 3.81 |

| Glioblastoma (LN229) | Not specified |

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazolidine structure can significantly influence biological activity. For example:

- Substituent Variability : Replacement of the lipid chain with aromatic groups has been shown to maintain or enhance cytotoxicity against cancer cell lines .

- Thiazolidinone Derivatives : Various derivatives with different substituents have been synthesized and tested for their anticancer activity, demonstrating that specific modifications can lead to improved efficacy .

Study on Antiglioma Activity

A recent study focused on the antiglioma activity of thiazolidinone derivatives, including those related to this compound. The findings indicated that certain derivatives exhibited potent cytotoxic effects against glioblastoma cells through both MTT and colony formation assays .

Clinical Relevance

The potential therapeutic applications of this compound extend beyond oncology. For instance, derivatives have been explored for their neuroprotective effects and as inhibitors for Alzheimer’s disease-related targets like BACE1 .

Comparison with Similar Compounds

Upadacitinib Hemihydrate

- Structure : (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide hydrate (2:1) .

- Key Differences :

- Pyrrolidine core vs. thiazolidine in the target compound.

- Additional imidazo-pyrrolo-pyrazine substituent.

- Pharmacology : FDA-approved JAK1 inhibitor for rheumatoid arthritis. The trifluoroethyl group enhances target selectivity and pharmacokinetic stability .

3-Ethyl-4-(methylamino)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (4-1)

- Synthesis : Prepared via reductive amination using Pd/C and formaldehyde under H₂ .

- Key Differences: Pyrrolidine core with a methylamino substituent. Lacks the sulfur atom present in the thiazolidine ring.

- Relevance : Demonstrates the synthetic versatility of trifluoroethyl carboxamides in generating diverse bioactive scaffolds .

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide

- Structure : Azepan (7-membered ring) core with complex aryl and imidazo-pyridinyl substituents .

- Key Differences :

- Larger azepan ring vs. thiazolidine.

- Additional fluorophenyl and imidazo-pyridinyl groups.

- Application : Patented as a therapeutic agent, highlighting the role of fluorine in optimizing drug-receptor interactions .

6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide

- Structure : Piperidine core with a fluorophenyl-pyridine substituent .

- Molecular Weight : 381.37 g/mol (vs. 214.21 for the target compound).

- Key Differences :

- Piperidine ring and extended aromatic system.

- Higher lipophilicity due to the fluorophenyl group.

Physicochemical and Pharmacokinetic Properties

The trifluoroethyl group is a critical modulator of physicochemical properties across these analogs:

- Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing membrane permeability .

- Metabolic Stability: C–F bonds resist oxidative degradation, prolonging half-life compared to non-fluorinated analogs .

- Conformational Effects : The trifluoroethyl group may enforce specific conformations via steric or stereoelectronic effects, improving target binding .

| Property | N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide | Upadacitinib Hemihydrate | Compound 4-1 |

|---|---|---|---|

| Core Structure | Thiazolidine | Pyrrolidine | Pyrrolidine |

| Molecular Weight | 214.21 g/mol | ~529.5 g/mol | ~237.2 g/mol |

| Fluorine Content | 3 F atoms | 3 F atoms | 3 F atoms |

| Therapeutic Indication | Research chemical | Rheumatoid arthritis | Preclinical study |

Commercial and Research Status

- This compound: Available as a research chemical (e.g., Santa Cruz Biotechnology, UkrOrgSynthesis Ltd.) .

- Analog Compounds : Upadacitinib is FDA-approved, while others are in preclinical or patent stages, underscoring the trifluoroethyl group’s broad utility in drug discovery .

Q & A

Q. What synthetic strategies are commonly employed for N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like 1,1'-carbonyldiimidazole (CDI) to form the carboxamide bond, as seen in analogous trifluoroethyl-containing compounds . Cyclization steps under reflux conditions in polar aprotic solvents (e.g., acetonitrile) are critical for forming the thiazolidine ring, with iodine and triethylamine often used to facilitate sulfur elimination during cyclization . Ethanol or ethyl acetate is preferred for recrystallization to enhance purity . Reagents such as 2,2,2-trifluoroethylhydrazine (CAS 5042-30-8) may serve as intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the trifluoroethyl group’s presence and assessing regioselectivity during synthesis . Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example:

- Reflux in ethanol (70–80°C) improves solubility of intermediates .

- Cyclization in dimethylformamide (DMF) at 100–120°C enhances ring closure efficiency .

- Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization minimizes by-products.

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, as fluorine’s strong electronegativity reduces electron density at adjacent carbons . It also lowers basicity of nearby amines, improving membrane permeability. Comparative studies using analogues (e.g., replacing CF₃ with CH₃) via LogP measurements and in vitro metabolic assays (e.g., liver microsomes) quantify these effects .

Q. What methodologies are recommended for analyzing interactions with biological targets?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates in target enzymes (e.g., proteases or kinases) .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) for protein-ligand interactions.

- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallographic data of analogous compounds .

Q. How can conflicting spectroscopic or bioactivity data be resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with X-ray structures to confirm regiochemistry and eliminate assignment errors .

- Replicate synthesis : Reproduce reactions under standardized conditions to rule out batch-specific impurities .

- Dose-response curves : Repeat bioassays with purified batches to distinguish intrinsic activity from artifact-driven results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.